Acetonitrile
Acetonitrile
Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42°F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air.
Acetonitrile, also known as CH3-c#n or cyanomethane, belongs to the class of organic compounds known as nitriles. Nitriles are compounds having the structure RC#N; thus C-substituted derivatives of hydrocyanic acid, HC#N. Acetonitrile has been detected in multiple biofluids, such as feces and saliva. Acetonitrile is also a parent compound for other transformation products, including but not limited to, iminodiacetonitrile, [5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile, and (hydroxyimino)(phenyl)acetonitrile. Acetonitrile is a potentially toxic compound.
Acetonitrile is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by a methyl group. It has a role as a polar aprotic solvent and an EC 3.5.1.4 (amidase) inhibitor. It is an aliphatic nitrile and a volatile organic compound.
Acetonitrile, also known as CH3-c#n or cyanomethane, belongs to the class of organic compounds known as nitriles. Nitriles are compounds having the structure RC#N; thus C-substituted derivatives of hydrocyanic acid, HC#N. Acetonitrile has been detected in multiple biofluids, such as feces and saliva. Acetonitrile is also a parent compound for other transformation products, including but not limited to, iminodiacetonitrile, [5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile, and (hydroxyimino)(phenyl)acetonitrile. Acetonitrile is a potentially toxic compound.
Acetonitrile is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by a methyl group. It has a role as a polar aprotic solvent and an EC 3.5.1.4 (amidase) inhibitor. It is an aliphatic nitrile and a volatile organic compound.
Brand Name:
Vulcanchem
CAS No.:
148642-19-7
VCID:
VC21120518
InChI:
InChI=1S/C2H3N/c1-2-3/h1H3
SMILES:
CC#N
Molecular Formula:
C2H3N
CH3CN
CH3CN
C2H3N
CH3CN
CH3CN
C2H3N
Molecular Weight:
41.05 g/mol
Acetonitrile
CAS No.: 148642-19-7
Cat. No.: VC21120518
Molecular Formula: C2H3N
CH3CN
CH3CN
C2H3N
Molecular Weight: 41.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42°F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air. Acetonitrile, also known as CH3-c#n or cyanomethane, belongs to the class of organic compounds known as nitriles. Nitriles are compounds having the structure RC#N; thus C-substituted derivatives of hydrocyanic acid, HC#N. Acetonitrile has been detected in multiple biofluids, such as feces and saliva. Acetonitrile is also a parent compound for other transformation products, including but not limited to, iminodiacetonitrile, [5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile, and (hydroxyimino)(phenyl)acetonitrile. Acetonitrile is a potentially toxic compound. Acetonitrile is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by a methyl group. It has a role as a polar aprotic solvent and an EC 3.5.1.4 (amidase) inhibitor. It is an aliphatic nitrile and a volatile organic compound. |
|---|---|
| CAS No. | 148642-19-7 |
| Molecular Formula | C2H3N CH3CN CH3CN C2H3N |
| Molecular Weight | 41.05 g/mol |
| IUPAC Name | acetonitrile |
| Standard InChI | InChI=1S/C2H3N/c1-2-3/h1H3 |
| Standard InChI Key | WEVYAHXRMPXWCK-UHFFFAOYSA-N |
| Impurities | The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present. Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/ |
| SMILES | CC#N |
| Canonical SMILES | CC#N |
| Boiling Point | 178.9 °F at 760 mm Hg (NTP, 1992) 81.6 °C 81.6 °C at 760 mm Hg 82 °C 179°F |
| Colorform | Colorless, limpid liquid |
| Flash Point | 42 °F (NTP, 1992) 42 °F (6 °C) (Open Cup) 2 °C c.c. 42°F (open cup) (oc) 42°F |
| Melting Point | -49 °F (NTP, 1992) -43.8 °C -44 °C -46 °C -49°F |
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